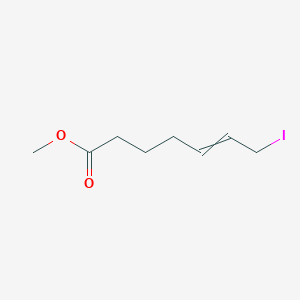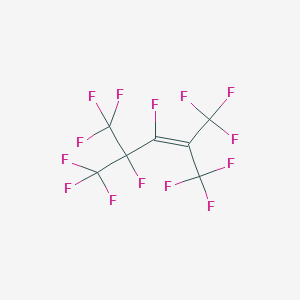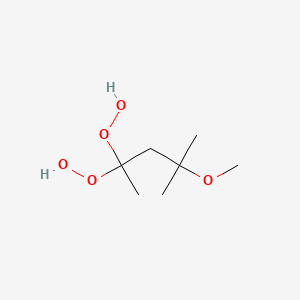
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help control temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Uniqueness
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring can lead to distinct properties compared to other benzothiazole derivatives.
Propiedades
Número CAS |
65576-76-3 |
|---|---|
Fórmula molecular |
C17H17NOS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-(2-benzyl-2-methyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NOS/c1-13(19)18-15-10-6-7-11-16(15)20-17(18,2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clave InChI |
ZRPUXTBQNCFHQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2SC1(C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


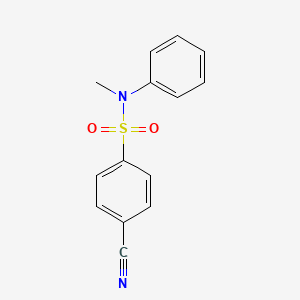
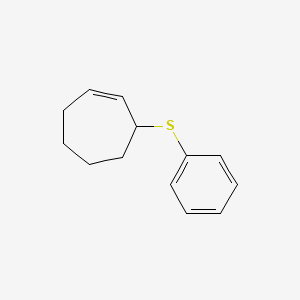
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

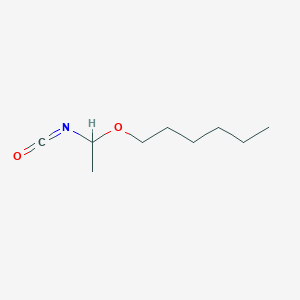
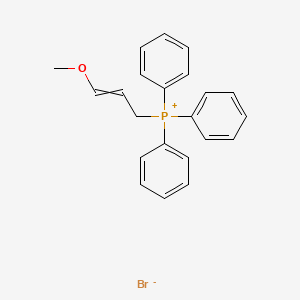


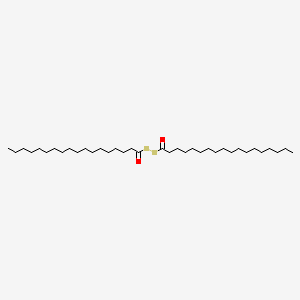
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
